molecular formula C18H17N2O3P B11065319 Phosphoramidic acid, (6-methyl-2-pyridinyl)-, diphenyl ester

Phosphoramidic acid, (6-methyl-2-pyridinyl)-, diphenyl ester

Cat. No.: B11065319
M. Wt: 340.3 g/mol
InChI Key: NUZKBSGOKIUUQH-UHFFFAOYSA-N
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Description

Diphenyl (6-methylpyridin-2-yl)amidophosphate is a chemical compound with the molecular formula C25H23N2O3P and a molecular weight of 430.44 g/mol . It is a pyridine derivative, specifically a phosphonate ester, and is known for its applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diphenyl (6-methylpyridin-2-yl)amidophosphate typically involves the reaction of 6-methylpyridin-2-amine with diphenylphosphoryl chloride under controlled conditions . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions. The reaction mixture is often heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of diphenyl (6-methylpyridin-2-yl)amidophosphate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Diphenyl (6-methylpyridin-2-yl)amidophosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoramidates, while reduction could produce amines .

Mechanism of Action

The mechanism of action of diphenyl (6-methylpyridin-2-yl)amidophosphate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diphenyl (6-methylpyridin-2-yl)amidophosphate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H17N2O3P

Molecular Weight

340.3 g/mol

IUPAC Name

N-diphenoxyphosphoryl-6-methylpyridin-2-amine

InChI

InChI=1S/C18H17N2O3P/c1-15-9-8-14-18(19-15)20-24(21,22-16-10-4-2-5-11-16)23-17-12-6-3-7-13-17/h2-14H,1H3,(H,19,20,21)

InChI Key

NUZKBSGOKIUUQH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)NP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3

Origin of Product

United States

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